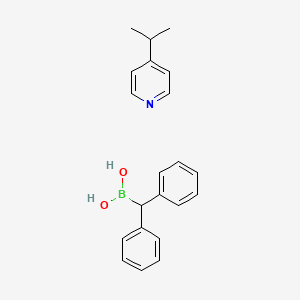
4-Isopropylpyridine diphenylmethylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpyridine diphenylmethylboronate is a chemical compound with the molecular formula C21H24BNO2 and a molecular weight of 333.23176 . It is a new type of bactericide and algaecide, primarily used in marine ship coatings to prevent algae and other microorganisms from growing and adsorbing around the bottom of the ship . This compound is known for its broad-spectrum bactericidal properties and its ability to protect marine life without polluting the ocean .
Preparation Methods
The preparation of 4-isopropylpyridine diphenylmethylboronate involves the reaction of 4-isopropylpyridine with diphenylmethylboronic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the boronate ester bond . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
4-Isopropylpyridine diphenylmethylboronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different boronate derivatives.
Substitution: It can undergo substitution reactions where the diphenylmethylboronate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isopropylpyridine diphenylmethylboronate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters.
Biology: Its bactericidal properties make it useful in studying microbial growth inhibition.
Industry: Used in marine coatings to prevent biofouling on ships and other marine structures.
Mechanism of Action
The mechanism of action of 4-isopropylpyridine diphenylmethylboronate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific pathways involved in microbial growth and reproduction, effectively preventing the proliferation of harmful microorganisms .
Comparison with Similar Compounds
Similar compounds to 4-isopropylpyridine diphenylmethylboronate include other boronate esters such as phenylboronic acid and benzylboronic acid . Compared to these compounds, this compound is unique due to its specific structural features, which confer enhanced bactericidal properties and broader spectrum activity .
Similar Compounds
- Phenylboronic acid
- Benzylboronic acid
- 4-Methylpyridine boronate
Properties
CAS No. |
159565-88-5 |
|---|---|
Molecular Formula |
C21H24BNO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
benzhydrylboronic acid;4-propan-2-ylpyridine |
InChI |
InChI=1S/C13H13BO2.C8H11N/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7(2)8-3-5-9-6-4-8/h1-10,13,15-16H;3-7H,1-2H3 |
InChI Key |
VJTMUTCASDCLDK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O.CC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)


![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)




![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

